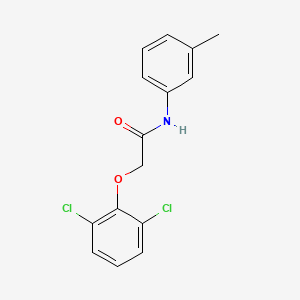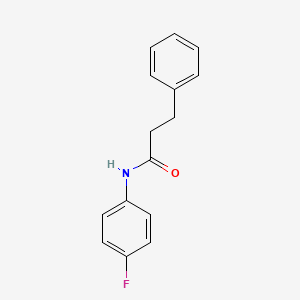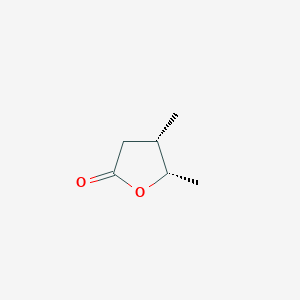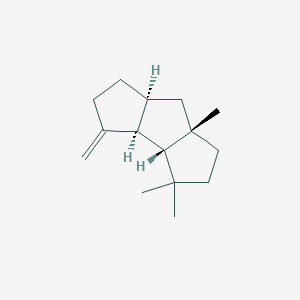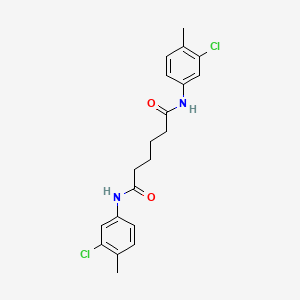
N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide is an organic compound characterized by the presence of two 3-chloro-4-methylphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide typically involves the reaction of hexanediamine with 3-chloro-4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group, used in the synthesis of various urea compounds.
N-(3-Chloro-4-methylphenyl)-1-naphthamide: A related compound with a naphthamide group, used in early discovery research.
Uniqueness
N(1),N(6)-Bis(3-chloro-4-methylphenyl)hexanediamide is unique due to its specific structural features, such as the presence of two 3-chloro-4-methylphenyl groups and a hexanediamide backbone
Properties
CAS No. |
548450-45-9 |
|---|---|
Molecular Formula |
C20H22Cl2N2O2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N,N'-bis(3-chloro-4-methylphenyl)hexanediamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-13-7-9-15(11-17(13)21)23-19(25)5-3-4-6-20(26)24-16-10-8-14(2)18(22)12-16/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
KDUNDRLGWWASQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)



